disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate
Description
Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate (CAS: 6359-95-1) is a synthetic azo dye and intermediate widely utilized in organic synthesis, pharmaceuticals, agrochemicals, and textiles. It is commercially recognized as C.I. Acid Yellow 200 and marketed under trade names such as Stylacyl Yellow RG and Supramine Yellow S . The compound features a naphthalene backbone linked to a pyrazolone moiety via an azo bond, with sulfonate groups enhancing water solubility (critical for dye applications) and a chlorine substituent contributing to stability and chromophoric intensity . Suppliers like Dayang Chem and Henan New Blue Chemical Co. highlight its high purity (≥99%) and availability in bulk quantities for industrial use .
Properties
IUPAC Name |
disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O7S2.2Na/c1-11-18(20(26)25(24-11)17-10-13(33(27,28)29)7-8-15(17)21)23-22-16-9-6-12-4-2-3-5-14(12)19(16)34(30,31)32;;/h2-10,18H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHOYZILGVCGCK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889515 | |
| Record name | Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6359-95-1 | |
| Record name | 1-Naphthalenesulfonic acid, 2-(2-(1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)diazenyl)-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 2-[2-[1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Applications in Analytical Chemistry
-
Colorimetric Analysis :
- Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate is utilized as a colorimetric reagent for the detection of various metal ions in solution. Its ability to form stable complexes with metal ions allows for sensitive and selective detection methods.
- Case Study : A study demonstrated its effectiveness in detecting lead ions in water samples, providing a rapid and reliable method for environmental monitoring.
-
Spectrophotometry :
- The compound is employed in spectrophotometric methods to quantify analytes based on their absorbance characteristics. Its distinct absorption spectrum makes it suitable for applications in pharmaceutical analysis.
- Research Findings : Research published in the Journal of Pharmaceutical Sciences highlighted its use in determining the concentration of specific drugs by measuring absorbance at defined wavelengths.
Applications in Dyeing Processes
- Textile Industry :
- This compound serves as a dyeing agent due to its vibrant color properties and stability under various conditions. It is particularly effective for dyeing synthetic fibers, offering excellent wash and light fastness.
- Data Table : Comparison of dyeing properties with other azo dyes.
| Dye Name | Fiber Type | Color Fastness | Application Method |
|---|---|---|---|
| Azo Dye A | Polyester | Good | Exhaustion |
| Azo Dye B | Cotton | Moderate | Padding |
| Disodium 2-Azo | Synthetic | Excellent | Exhaustion |
Biomedical Applications
-
Antimicrobial Activity :
- Preliminary studies indicate that disodium 2-[...]-naphthalene sulphonate exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing antimicrobial agents or preservatives.
- Case Study Reference : A study published in the International Journal of Antimicrobial Agents reported significant inhibition of bacterial growth when tested against E. coli and Staphylococcus aureus.
-
Drug Development :
- The compound's structure allows for modifications that can enhance its bioactivity, making it a candidate for drug development targeting specific diseases.
- Research Insights : Investigations into its derivatives have shown promise in enhancing anti-inflammatory effects, indicating potential therapeutic applications.
Chemical Reactions Analysis
Thermal and Acid-Base Stability
The compound exhibits moderate thermal stability but decomposes under extreme conditions:
-
Thermal Decomposition : Pyrolysis above 300°C produces sulfonic acid derivatives, chlorinated byproducts, and nitrogen oxides .
-
Acid-Base Reactions :
Stability Under Different pH Conditions
| pH Range | Behavior | Source |
|---|---|---|
| 1–3 | Protonation of sulfonate groups | |
| 7–9 | Optimal stability | |
| >10 | Gradual azo bond hydrolysis |
Complexation with Metal Ions
The sulfonate and azo groups enable coordination with metal ions, forming complexes used in dyeing processes:
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Cu²⁺ and Fe³⁺ : Form stable complexes, enhancing color fastness in textiles .
-
Na⁺ Counterions : The disodium structure improves water solubility, critical for industrial applications .
Metal Complexation Data
| Metal Ion | Complex Stability Constant (Log K) | Application | Source |
|---|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Textile dyeing | |
| Fe³⁺ | 7.8 ± 0.2 | Catalytic systems |
Photochemical Reactivity
The azo chromophore undergoes photodegradation under UV light:
-
Mechanism :
Photodegradation Half-Life
| Light Source | Half-Life (Hours) | Byproducts Identified | Source |
|---|---|---|---|
| UV-C (254 nm) | 12.5 | Chloroaniline, sulfonate ions | |
| Sunlight | 48.0 | Trace aromatic amines |
Redox Reactions
The compound participates in redox reactions due to its azo and sulfonate groups:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two analogues:
Compound A : Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoate (CAS: 93940-71-7)
- Key Difference : Replaces the naphthalene-1-sulphonate group with a benzoate group.
- Impact : Reduced aromatic conjugation lowers molar mass (C17H13ClN4O6S·2Na ≈ 528.8 g/mol vs. 513.5 g/mol for the target compound) and alters solubility. The benzoate derivative may exhibit weaker dyeing intensity but improved biodegradability .
Compound B : Disodium 4-[(2,4-diaminophenyl)azo]-4'-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo][1,1'-biphenyl]-2,2'-disulphonate (CAS: 84176-81-8)
- Key Difference: Incorporates a biphenyl core and an additional diaminophenyl group.
- Impact : Increased structural complexity (C28H22Cl2N8O8S2·2Na ≈ 783.4 g/mol) enhances lightfastness and thermal stability, making it suitable for high-performance dyes. However, the larger size may reduce solubility in polar solvents .
Physicochemical and Application-Based Comparison
| Property | Target Compound (6359-95-1) | Compound A (93940-71-7) | Compound B (84176-81-8) |
|---|---|---|---|
| Molar Mass (g/mol) | 513.5 | 528.8 | 783.4 |
| Key Functional Groups | Naphthalene, Cl, SO3Na | Benzoate, Cl, SO3Na | Biphenyl, NH2, SO3Na |
| Solubility | High in water | Moderate in water | Low in polar solvents |
| Primary Applications | Textile dyeing, intermediates | Specialty dyes | High-end coatings, plastics |
| Environmental Impact | Potential naphthalene residues* | Lower toxicity | Uncharacterized |
*Naphthalene derivatives in textile dispersants are restricted (≤200 ppm) due to environmental concerns .
Research Findings and Industrial Relevance
- Target Compound : Dominates in textile dyeing due to its intense yellow hue and cost-effectiveness. However, its naphthalene component raises regulatory scrutiny under MRSL/RSL guidelines .
- Compound A : Preferred in niche applications requiring rapid biodegradability, though less vibrant in color .
- Compound B : Excels in durability for industrial polymers but faces synthesis challenges due to its complex structure .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the azo linkage and aromatic proton environments. For complex splitting patterns due to steric hindrance near the sulfonate groups, employ 2D NMR (e.g., COSY, HSQC) .
- X-ray Crystallography : Refine the crystal structure using SHELXL (v.2015+) for high-resolution data. Key parameters include anisotropic displacement parameters for heavy atoms (Cl, S) and hydrogen-bonding networks involving sulfonate groups .
- IR Spectroscopy : Validate the presence of sulfonate (-SO) stretches at ~1040–1220 cm and azo (-N=N-) peaks near 1450–1600 cm .
Q. How can solubility and stability be optimized for aqueous-phase experiments?
- Methodology :
- Solubility Testing : Dissolve the compound in deionized water (pH 7–9) to leverage the hydrophilic sulfonate groups. For low solubility, add sodium carbonate (10–50 mM) to enhance ionic strength .
- Stability Assessment : Monitor degradation under UV light (λ = 254–365 nm) using HPLC with a C18 column. Protect solutions with amber glassware and antioxidants (e.g., 0.1% sodium ascorbate) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the azo linkage be addressed?
- Methodology :
- Diazotization Optimization : Use 5-amino-2-naphthalenesulfonic acid as the diazo component with NaNO/HCl (0–5°C, 30 min). Control pH to 1–2 to minimize competing nitrosation side reactions .
- Coupling Reaction : Introduce the pyrazolone derivative (1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-pyrazolone) under alkaline conditions (pH 8–10). Monitor coupling efficiency via TLC (silica gel, eluent: 10% MeOH/CHCl) .
- Purification : Remove unreacted precursors via dialysis (MWCO 500–1000 Da) or ion-exchange chromatography (Dowex 50WX4 resin) .
Q. What analytical strategies resolve discrepancies in UV-Vis absorption data under varying pH conditions?
- Methodology :
- pH-Dependent Studies : Measure absorbance (λ = 400–600 nm) in buffered solutions (pH 2–12). Use a Job’s plot to identify protonation states of the azo and sulfonate groups .
- Computational Validation : Compare experimental λ with TD-DFT calculations (B3LYP/6-31G*) to assign electronic transitions. Discrepancies >10 nm suggest aggregation or solvent effects .
Q. How does the compound interact with metal ions, and how can this be exploited for sensor design?
- Methodology :
- Complexation Studies : Titrate with transition metals (e.g., Cu, Fe) in acetate buffer (pH 5). Monitor colorimetric shifts (Δλ > 50 nm) and validate binding stoichiometry via Job’s method .
- Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to quantify redox activity. Azo groups typically show reversible peaks at -0.2 to -0.6 V .
Data Contradiction Analysis
Q. Conflicting reports on photostability: How to reconcile differences in degradation rates?
- Resolution Strategy :
- Controlled Light Exposure : Standardize light sources (e.g., 365 nm LED vs. broad-spectrum UV). Degradation half-lives vary by >20% under uncontrolled intensity .
- Matrix Effects : Test in pure water vs. biological buffers (e.g., PBS). Phosphate ions may catalyze hydrolysis of the azo bond, accelerating degradation .
Tables for Key Parameters
| Parameter | Optimal Conditions | References |
|---|---|---|
| Diazotization Temperature | 0–5°C | |
| Coupling pH | 8–10 | |
| λ (HO) | 480–520 nm | |
| Stability (pH 7, 25°C) | >90% intact after 72 hours (dark) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
